2-Bromo-1-chloro-3-(cyclohexylmethoxy)benzene
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Overview
Description
2-Bromo-1-chloro-3-(cyclohexylmethoxy)benzene is an organic compound that belongs to the class of aryl halides It features a benzene ring substituted with bromine, chlorine, and a cyclohexylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-(cyclohexylmethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Halogenation: The benzene ring is first halogenated to introduce bromine and chlorine atoms. This can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine sources.
Etherification: The introduction of the cyclohexylmethoxy group is carried out through an etherification reaction. This involves the reaction of the halogenated benzene with cyclohexylmethanol in the presence of a suitable base and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-(cyclohexylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1-chloro-3-(cyclohexylmethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-(cyclohexylmethoxy)benzene involves its interaction with molecular targets through its halogen and ether functional groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Another aryl halide with bromine and chlorine substituents but without the cyclohexylmethoxy group.
1-Bromo-3-chlorobenzene: Similar to 2-Bromo-1-chloro-3-(cyclohexylmethoxy)benzene but lacks the cyclohexylmethoxy group.
1-Bromo-4-chlorobenzene: Features bromine and chlorine substituents in different positions on the benzene ring.
Uniqueness
This compound is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-chloro-3-(cyclohexylmethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPVOAAAZDSNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C(=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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